molecular formula C14H16N2O2S B12063067 Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate

Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate

Cat. No.: B12063067
M. Wt: 276.36 g/mol
InChI Key: HIAILPSESUQYPI-QBFSEMIESA-N
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Description

Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate is an organic compound with the molecular formula C14H16N2O2S. This compound is notable for its unique structure, which includes a cyano group, a dimethylanilino group, and a mercaptoacrylate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate typically involves the reaction of ethyl cyanoacetate with 2,6-dimethylaniline and a suitable thiol reagent under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the nucleophilic addition.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

    Reduction: The cyano group can be reduced to an amine or an aldehyde under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano or ester groups under basic or acidic conditions.

Major Products:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Amines or aldehydes.

    Substitution: Substituted amides or esters.

Scientific Research Applications

Chemistry: Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a building block for bioactive molecules. Its structural features allow it to interact with biological macromolecules in specific ways.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and polymers. Its unique properties contribute to the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the mercapto group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 2-cyano-3-(phenylamino)-3-mercaptoacrylate: Similar structure but with a phenyl group instead of a dimethylphenyl group.

    Ethyl 2-cyano-3-(2,4-dimethylanilino)-3-mercaptoacrylate: Similar structure but with different substitution on the aniline ring.

Uniqueness: Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate is unique due to the specific positioning of the methyl groups on the aniline ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-(2,6-dimethylanilino)-3-sulfanylprop-2-enoate

InChI

InChI=1S/C14H16N2O2S/c1-4-18-14(17)11(8-15)13(19)16-12-9(2)6-5-7-10(12)3/h5-7,16,19H,4H2,1-3H3/b13-11-

InChI Key

HIAILPSESUQYPI-QBFSEMIESA-N

Isomeric SMILES

CCOC(=O)/C(=C(/NC1=C(C=CC=C1C)C)\S)/C#N

Canonical SMILES

CCOC(=O)C(=C(NC1=C(C=CC=C1C)C)S)C#N

Origin of Product

United States

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